Rhodinyl-Acetat

Übersicht

Beschreibung

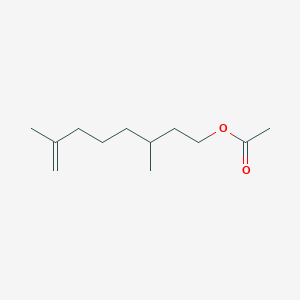

. It is commonly used in the fragrance industry due to its pleasant scent. The molecular formula of rhodinyl acetate is C12H22O2, and it has a molecular weight of 198.30 g/mol .

Wissenschaftliche Forschungsanwendungen

Rhodinyl Acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Weit verbreitet in der Duftstoff- und Aromaindustrie aufgrund seines angenehmen Duftes und seiner Stabilität.

5. Wirkmechanismus

Der Wirkmechanismus von Rhodinyl Acetat beinhaltet seine Wechselwirkung mit olfaktorischen Rezeptoren in der Nasenhöhle, was zur Wahrnehmung seines rosenartigen Geruchs führt . Auf molekularer Ebene bindet Rhodinyl Acetat an spezifische olfaktorische Rezeptoren, wodurch ein Signaltransduktionsweg ausgelöst wird, der zur Aktivierung sensorischer Neuronen und zur Übertragung von Signalen an das Gehirn führt .

Ähnliche Verbindungen:

Citronellylacetat: Ähnlich in der Struktur, hat aber ein anderes Geruchsprofil.

Geranylacetat: Ein weiterer Ester mit einem blumigen Duft, unterscheidet sich jedoch in seiner chemischen Struktur und seinen Eigenschaften.

Linalylacetat: Bekannt für seinen Lavendel-ähnlichen Duft und wird in verschiedenen Duftstoffrezepturen verwendet.

Einzigartigkeit von Rhodinyl Acetat: Rhodinyl Acetat ist aufgrund seines spezifischen rosenartigen Geruchs einzigartig, was es in der Duftstoffindustrie sehr wertvoll macht. Seine Stabilität und sein angenehmes Duftprofil unterscheiden es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Rhodinyl acetate, also known as 3,7-Dimethyl-7-octen-1-yl acetate , is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, rhodinyl acetate interacts with these receptors, producing a scent that is often described as fresh and rose-like .

Mode of Action

The interaction of rhodinyl acetate with olfactory receptors occurs through a lock-and-key mechanism. The molecule fits into specific receptors, triggering a signal transduction pathway that leads to the perception of smell. This interaction results in the activation of sensory neurons, which send signals to the brain that are interpreted as the scent of the compound .

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve multiple steps. Upon binding to the olfactory receptors, rhodinyl acetate triggers a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which opens ion channels in the cell membrane, leading to depolarization of the neuron and generation of an electrical signal .

Result of Action

The primary result of rhodinyl acetate’s action is the perception of its characteristic scent. This can contribute to the flavor of food and beverages, as our sense of taste is closely linked to our sense of smell. In addition, it is used in perfumes and fragrances due to its pleasant, rose-like aroma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rhodinyl acetate. For example, temperature and humidity can affect the volatility of the compound and thus its perception. Furthermore, the presence of other odorous substances can alter the perception of its scent through a phenomenon known as olfactory fatigue or adaptation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodinyl acetate can be synthesized through the esterification of rhodinol (3,7-dimethyl-7-octen-1-ol) with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: Industrial production of rhodinyl acetate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Reaktionstypen: Rhodinyl Acetat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromsäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Wichtigste gebildete Produkte:

Hydrolyse: Rhodinol und Essigsäure.

Oxidation: Aldehyde oder Carbonsäuren.

Reduktion: Rhodinol.

Vergleich Mit ähnlichen Verbindungen

Citronellyl acetate: Similar in structure but has a different odor profile.

Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.

Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.

Uniqueness of Rhodinyl Acetate: Rhodinyl acetate is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .

Biologische Aktivität

Rhodinyl acetate, a compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, is primarily recognized for its applications in the fragrance industry due to its pleasant scent. However, recent studies have highlighted its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of the biological activity of rhodinyl acetate, supported by data tables and relevant research findings.

Chemical Structure and Properties

Rhodinyl acetate is classified as a terpene alcohol acetate. Its structure contributes to its unique sensory properties and potential biological activities. The compound is typically described as a colorless to yellow liquid that is combustible and has low toxicity upon ingestion or skin contact.

Antimicrobial Properties

Research has indicated that rhodinyl acetate exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The above table summarizes the inhibition zones observed for rhodinyl acetate against selected microorganisms, demonstrating its broad-spectrum antimicrobial efficacy.

Antioxidant Activity

In addition to its antimicrobial properties, rhodinyl acetate has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study published in the Journal of Agricultural and Food Chemistry reported that rhodinyl acetate exhibits strong free radical scavenging activity, making it a candidate for further research in therapeutic applications .

The biological activity of rhodinyl acetate can be attributed to its interaction with cellular components:

- Antimicrobial Action : Rhodinyl acetate disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other terpene compounds.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of rhodinyl acetate demonstrated its effectiveness against common skin pathogens. The study involved topical applications in a controlled environment, showing reduced infection rates among subjects treated with formulations containing rhodinyl acetate compared to controls . -

Antioxidant Efficacy Study :

In vitro assays were performed to evaluate the antioxidant activity of rhodinyl acetate using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results indicated that rhodinyl acetate significantly reduced DPPH radical concentration, confirming its potential as an antioxidant agent .

Safety Profile

Rhodinyl acetate has been assessed for safety in various studies. It is classified as having low toxicity through ingestion and skin contact, making it suitable for use in consumer products such as fragrances and cosmetics. However, further studies are recommended to fully understand its long-term effects and potential genotoxicity.

Eigenschaften

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for Rhodinyl acetate, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of Rhodinyl acetate in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of Rhodinyl acetate across different extraction methods would be needed to provide a comprehensive answer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.